Pteryxin is a natural product found in Kitagawia terebinthacea, Peucedanum japonicum, and other organisms with data available.
Pteryxin
CAS No.: 13161-75-6
VCID: VC21323550
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pteryxin is a coumarin derivative, specifically a dihydropyranocoumarin, found in various plants belonging to the Apiaceae family. It has been isolated from species such as Peucedanum japonicum Thunb and Mutellina purpurea . Pteryxin is known for its diverse biological activities, including antiobesity effects and cholinesterase inhibition, making it a compound of interest in pharmaceutical research. Antiobesity EffectsPteryxin has been studied for its antiobesity potential, particularly in regulating lipid metabolism. It suppresses triacylglycerol (TG) content in both adipocytes and hepatocytes, indicating its role in reducing fat accumulation . Key genes involved in adipogenesis and lipogenesis, such as sterol regulatory element-binding protein-1 (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase-1 (ACC1), are down-regulated by pteryxin, while genes involved in fatty acid catabolism are up-regulated .
Cholinesterase InhibitionPteryxin is a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease pathology. It exhibits a higher inhibitory activity against BChE compared to galanthamine, a known cholinesterase inhibitor . Molecular docking studies suggest that pteryxin forms strong interactions within the BChE active site, contributing to its inhibitory efficacy .
PharmacokineticsPharmacokinetic studies on pteryxin have been conducted in rats, where it was administered orally in combination with bergapten. The peak plasma concentration of pteryxin was reached at 2 hours post-administration, with a rapid metabolism indicated by the presence of metabolites within 1 hour . This suggests that pteryxin undergoes quick biotransformation in vivo.
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CAS No. | 13161-75-6 | ||||||||||||||||||||||||||||
Product Name | Pteryxin | ||||||||||||||||||||||||||||
Molecular Formula | C21H22O7 | ||||||||||||||||||||||||||||
Molecular Weight | 386.4 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | ||||||||||||||||||||||||||||
Standard InChIKey | LYUZYPKZQDYMEE-YRCPKEQFSA-N | ||||||||||||||||||||||||||||
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | ||||||||||||||||||||||||||||
Canonical SMILES | CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | ||||||||||||||||||||||||||||
Synonyms | pteryxin | ||||||||||||||||||||||||||||
PubChem Compound | 5281425 | ||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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